3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)propanamide
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Overview
Description
3-{[4-(2H-1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)propanamide is a complex organic compound with a unique structure that combines a benzodioxole moiety, a trifluoromethyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)propanamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction involving appropriate precursors such as β-diketones and amidines.
Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide.
Formation of the Sulfanyl Linkage: The sulfanyl group can be introduced through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)propanamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 4-(4-Methylpiperazin-1-yl)butan-1-ol
Uniqueness
3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)propanamide is unique due to the combination of its structural features, including the benzodioxole moiety, trifluoromethyl group, and pyrimidine ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C18H18F3N3O4S |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(2-methoxyethyl)propanamide |
InChI |
InChI=1S/C18H18F3N3O4S/c1-26-6-5-22-16(25)4-7-29-17-23-12(9-15(24-17)18(19,20)21)11-2-3-13-14(8-11)28-10-27-13/h2-3,8-9H,4-7,10H2,1H3,(H,22,25) |
InChI Key |
AICRYNCPDDXSRK-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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